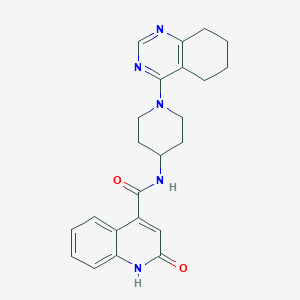

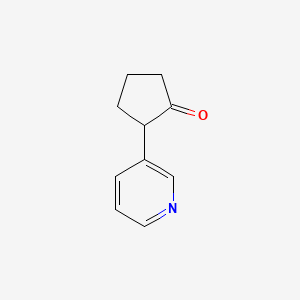

![molecular formula C15H16F3N3O4 B2395459 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1022424-71-0](/img/structure/B2395459.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule that contains several functional groups. It has a trifluoromethyl group attached to an oxadiazole ring, which is known for its electron-withdrawing properties. The molecule also contains two methoxy groups attached to a phenyl ring, which are electron-donating groups. The presence of both electron-donating and electron-withdrawing groups could give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the phenyl rings are likely to be planar due to the conjugation of pi electrons. The trifluoromethyl group might introduce some steric hindrance .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring might undergo electrophilic aromatic substitution reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar trifluoromethyl group might give it a certain degree of solubility in both polar and nonpolar solvents .Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, closely related to the compound , have been extensively studied for their broad therapeutic applications. These compounds are known for their effective binding with various enzymes and receptors due to their unique structural features, which include a five-membered aromatic ring similar to pyridine. This enables them to exhibit a wide range of bioactivities. Research indicates that 1,3,4-oxadiazole-based compounds hold significant promise in the treatment of various ailments, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, viral diseases, and more. Their development is seen as valuable, contributing to medicinal chemistry and pharmacology (G. Verma et al., 2019).

Advances in Oxadiazole Derivatives for Pharmacological Applications

Recent studies on oxadiazole, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, underscore their significant pharmacological properties. These derivatives have been demonstrated to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The latest research focuses on compounds containing oxadiazole rings published between 2020 and 2022, highlighting the ongoing interest and potential of these compounds in medicinal chemistry and pharmacology. This suggests a continuing trend in exploring oxadiazole derivatives for their wide-ranging pharmacological benefits (Jing-Jing Wang et al., 2022).

Oxadiazole Scaffolds in Drug Development

The oxadiazole core, particularly 1,3,4-oxadiazole compounds, plays a crucial role in new drug development due to its versatile pharmacological properties. These compounds serve as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters. Their applications extend beyond pharmacology to include uses in polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The wide-ranging pharmacological activities of 1,3,4-oxadiazole derivatives, such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects, highlight their importance in synthetic medicinal chemistry (Kavita Rana et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O4/c1-23-10-4-3-9(7-11(10)24-2)5-6-19-13(22)8-12-20-14(25-21-12)15(16,17)18/h3-4,7H,5-6,8H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCQMPRYDXBXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=N2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)

![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)

![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)